BenchChemオンラインストアへようこそ!

Ceramide trihexosides (top spot)

Glycosphingolipid receptor specificity Shiga toxin binding Globo-series glycolipids

Ceramide trihexosides (CTH, Gb3) is the non-substitutable glycosphingolipid for Fabry disease biomarker quantification, Shiga toxin receptor studies, and α-galactosidase A assays. Unlike generic trihexosylceramides or globo-series analogs (e.g., Gb4), the precise ceramide fatty acid composition—N-acyl chain length (C14–C26) and unsaturation—directly modulates toxin binding affinity and biological function. Substitutions based solely on trisaccharide head group identity risk experimental irreproducibility. Our defined-composition CTH, derived from natural porcine RBC, provides a physiologically relevant ceramide profile essential for reproducible LC-MS/MS quantification and toxin–receptor interaction studies.

Molecular Formula C54H101NO18
Molecular Weight 1052 (stearoyl)
Cat. No. B1164825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeramide trihexosides (top spot)
SynonymsCTH with non-hydroxy fatty acid side chain
Molecular FormulaC54H101NO18
Molecular Weight1052 (stearoyl)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:500 µgSolvent:nonePurity:98+%Physical solid

Ceramide Trihexosides (Gb3) for Research and Procurement: Compound Class and Essential Characteristics


Ceramide trihexosides (CTH), also known as globotriaosylceramide (Gb3) or CD77, constitute a class of neutral glycosphingolipids consisting of a ceramide backbone linked to a trisaccharide head group with the sequence Galα1→4Galβ1→4Glcβ1→1'ceramide [1]. These amphipathic molecules are integral components of mammalian cell membranes, where the ceramide moiety exhibits structural variation in both long-chain base and N-acyl chain length (typically C14–C26) and degree of unsaturation [2]. The compound is synthesized enzymatically from lactosylceramide via Gb3/CD77 synthase and serves as the primary natural substrate for lysosomal α-galactosidase A .

Why Ceramide Trihexosides Cannot Be Simply Substituted with Close Analogs or Alternative Glycosphingolipids


Substituting ceramide trihexosides with other globo-series glycosphingolipids (e.g., globotetraosylceramide, Gb4) or alternative trihexosylceramide isoforms (e.g., isoglobotriaosylceramide, iGb3) introduces functional non-equivalence that cannot be resolved by structural similarity alone. Ceramide trihexosides functions as the specific, high-affinity receptor for Shiga toxins and Shiga-like toxins—a property not shared by Gb4 despite differing by only a single terminal N-acetylgalactosamine residue . Furthermore, the fatty acid composition of the ceramide moiety directly modulates toxin binding affinity; certain verotoxins from Escherichia coli demonstrate binding that is strictly dependent on specific fatty acid chain lengths within the CTH ceramide portion [1]. These lipid tail–dependent binding requirements mean that even among nominally identical "ceramide trihexoside" preparations, variation in the N-acyl chain composition (whether derived from natural sources or synthetic routes) can produce materially different biological outcomes. Procurement decisions predicated solely on the trisaccharide head group identity, without regard to ceramide composition or source-defined isoform profile, risk experimental irreproducibility and invalid cross-study comparisons.

Quantitative Differentiation Evidence: Ceramide Trihexosides Versus Closest Comparators


Functional Non-Equivalence of Ceramide Trihexosides (Gb3) Versus Globotetraosylceramide (Gb4) in Receptor-Mediated Recognition

Ceramide trihexosides (Gb3) is the established high-affinity cellular receptor for Shiga toxins (Stx1 and Stx2) and Shiga-like toxins, whereas the structurally related globotetraosylceramide (Gb4)—which differs by the addition of a single terminal N-acetylgalactosamine residue—does not support toxin binding. This functional dichotomy is driven by the specific requirement for the Galα1→4Galβ1→4Glc trisaccharide terminus, which is present in Gb3 but masked in Gb4 . The binding interaction between Stx and Gb3 has been quantitatively characterized with equilibrium dissociation constants (Kd) in the low nanomolar to sub-nanomolar range, though the exact value depends on the lipid environment and ceramide composition [1].

Glycosphingolipid receptor specificity Shiga toxin binding Globo-series glycolipids

Fatty Acid–Dependent Toxin Binding Affinity in Ceramide Trihexosides: Requirement for Specific N-Acyl Chain Composition

Binding of verotoxins (VT) from Escherichia coli to ceramide trihexosides is not merely dependent on the presence of the trisaccharide head group; it requires specific fatty acid chain lengths within the ceramide moiety for optimal affinity. Certain verotoxins demonstrate binding that is strictly dependent on the presence of particular fatty acids on the ceramide portion of CTH [1]. This lipid tail–dependent recognition mechanism stands in contrast to synthetic or truncated analogs (e.g., lyso-ceramide trihexoside, which lacks the fatty acyl chain entirely) that exhibit markedly reduced or undetectable toxin binding under identical assay conditions.

Verotoxin binding Ceramide composition Lipid raft trafficking

Ceramide Trihexosides as the Primary Natural Substrate for α-Galactosidase A: Substrate Specificity Versus Artificial Fluorogenic Substrates

Ceramide trihexosides (Gb3) is the principal endogenous substrate for lysosomal α-galactosidase A (α-Gal A), the enzyme deficient in Fabry disease. Hydrolysis of radiolabeled [³H]ceramide trihexoside by α-Gal A in cultured fibroblasts from Fabry patients has been quantitatively assessed; fibroblasts from a patient with atypical Fabry disease hydrolyzed labeled ceramide trihexoside at a rate significantly higher than cells from typical Fabry patients (partial defect) but lower than normal controls [1]. This contrasts with commonly used artificial fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-galactopyranoside, 4-MU-Gal), which, while convenient for high-throughput screening, do not recapitulate the lipid environment, membrane presentation, or physiological context of the native glycosphingolipid substrate [2]. Enzyme replacement therapy with recombinant α-galactosidase A (agalsidase alfa/beta) is specifically targeted to reduce accumulated Gb3 in lysosomes [3].

α-Galactosidase A Fabry disease Enzyme kinetics Substrate specificity

Purity and Source-Defined Isoform Consistency: Natural Porcine RBC–Derived Ceramide Trihexosides Versus Unspecified Synthetic Batches

Ceramide trihexosides sourced from natural porcine red blood cells (RBCs) provides a defined and reproducible fatty acyl isoform profile, predominantly comprising C24:0, 2-hydroxy C24:0, and C22:0 chain lengths [1]. This natural isoform distribution is critical for applications requiring physiologically relevant lipid composition, such as biomarker quantification in Fabry disease plasma and urine [2]. In contrast, synthetic CTH preparations may consist of single, defined N-acyl species (e.g., N-C17:0 or N-C18:0 ceramide trihexoside, with molecular weights of 1038.30 and 1052 g/mol respectively ) which are valuable as internal standards for quantitative mass spectrometry but do not represent the natural isoform heterogeneity found in biological samples. Commercially available natural porcine RBC–derived CTH is supplied at ≥98% purity (TLC-confirmed, with identity verification by MS) and is recommended as a calibration standard for HPLC and LC-MS/MS quantification of CTH in Fabry disease .

Analytical standardization Lipidomics Fabry disease biomarker Internal standard

Comparative Abundance in Disease States: Ceramide Trihexosides as Differential Marker in Sphingolipidoses

In postmortem brain tissue analyses, ceramide trihexosides exhibits distinct accumulation patterns that differentiate among sphingolipidoses. In Tay-Sachs disease gray matter, ceramide trihexosides is the major ceramide hexoside component, whereas ceramide tetrahexoside (Gb4) is barely detectable. Conversely, in GM1-gangliosidosis, ceramide tetrahexoside predominates as the major ceramide hexoside, while ceramide trihexosides is present only in small amounts [1]. This inverse accumulation profile provides a quantitative basis for differential biochemical characterization of these lysosomal storage disorders.

Sphingolipidosis Tay-Sachs disease GM1-gangliosidosis Differential diagnosis

Evidence-Backed Application Scenarios for Ceramide Trihexosides in Research and Industrial Procurement


Fabry Disease Biomarker Quantification and Enzyme Replacement Therapy Monitoring

Ceramide trihexosides (Gb3) serves as the definitive biomarker for Fabry disease diagnosis and therapeutic monitoring. Accumulation of CTH in endothelial cells, renal epithelium, and cardiac tissue results from deficient α-galactosidase A activity . Quantitative measurement of plasma and urinary CTH isoforms via LC-MS/MS using natural porcine RBC–derived CTH as a calibration standard enables accurate tracking of disease progression and response to enzyme replacement therapy [1]. Synthetic single-species analogs (e.g., C17:0 Gb3) are employed as internal standards for precise quantification via stable isotope dilution mass spectrometry [2].

Shiga Toxin and Verotoxin Pathogenesis Studies

As the specific high-affinity cellular receptor for Shiga toxins (Stx1, Stx2) and verotoxins, ceramide trihexosides is essential for investigating toxin binding, cellular entry, and intracellular trafficking mechanisms . The fatty acyl chain composition of the ceramide moiety directly influences toxin binding affinity—verotoxins from Escherichia coli require specific fatty acids on the ceramide portion for optimal recognition [1]. Researchers investigating toxin–receptor interactions must select CTH preparations with defined or physiologically relevant ceramide compositions to ensure reproducible binding outcomes.

α-Galactosidase A Enzymatic Activity Assays and Inhibitor Screening

Ceramide trihexosides is the natural, physiologically relevant substrate for assaying α-galactosidase A (α-Gal A) enzymatic activity. While artificial fluorogenic substrates (e.g., 4-MU-α-D-galactopyranoside) are widely used for high-throughput screening, they do not replicate the lipid membrane context or presentation of the native glycosphingolipid substrate . Radiolabeled [³H]ceramide trihexoside enables direct measurement of α-Gal A hydrolytic activity in cultured cells and tissue homogenates, providing a more accurate assessment of enzyme function in Fabry disease research and pharmacological chaperone development [1].

Differential Diagnosis of Sphingolipidoses via Ceramide Hexoside Profiling

The relative abundance of ceramide trihexosides versus ceramide tetrahexoside in brain tissue provides a discriminatory biochemical signature for distinguishing Tay-Sachs disease from GM1-gangliosidosis. In Tay-Sachs gray matter, ceramide trihexosides is the predominant ceramide hexoside, whereas ceramide tetrahexoside is barely detectable; this pattern is reversed in GM1-gangliosidosis . Ceramide trihexosides reference standards are therefore required for accurate lipidomic profiling and differential diagnosis in sphingolipidosis research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceramide trihexosides (top spot)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.